Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
CAS No.:
Cat. No.: VC16495173
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO6 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | methyl 3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25) |
| Standard InChI Key | MMFVAAWJEMBBJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O |
Introduction
Structural and Stereochemical Analysis
The compound’s structure integrates three key functional groups:
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Benzyloxycarbonyl (Cbz) Protecting Group: Positioned on the amino group, this moiety enhances stability during synthetic reactions while preventing unwanted side interactions .
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3-Acetyl-4-Hydroxyphenyl Ring: The acetyl group at the 3-position and hydroxyl group at the 4-position contribute to electronic modulation, influencing reactivity and potential hydrogen-bonding interactions .
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Methyl Ester: The terminal ester group improves solubility in organic solvents and facilitates further derivatization .
The (S)-configuration at the α-carbon is critical for its biological and chemical behavior, as enantiomeric purity often dictates interaction with chiral biomolecules . The InChI key MMFVAAWJEMBBJF-AGDOHHJYNA-N confirms its unique stereochemical identity .
Synthesis and Manufacturing Strategies
The synthesis of methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves multistep protocols common in peptide chemistry:
Protective Group Installation
The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, a method validated in the synthesis of analogous compounds like mycobactin T derivatives . This step ensures selective reactivity at other sites during subsequent transformations.
Acetylation and Esterification
The hydroxyphenyl ring undergoes acetylation via Friedel-Crafts acylation, followed by methyl ester formation using methanol under acidic conditions . Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to link fragments while preserving stereochemical integrity .
Purification and Characterization
Final purification via column chromatography or recrystallization yields a purity of 98% . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural fidelity, as demonstrated in studies of related Cbz-protected amino acids .
Chemical Properties and Characterization
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 371.39 g/mol | |
| Purity | 98% | |
| Solubility | Soluble in DMSO, DMF, and chloroform | |
| Stability | Stable under inert atmospheres |
The compound’s logP value (estimated at ~2.4) suggests moderate hydrophobicity, aligning with its structural analogs . The acetyl and hydroxyl groups enable participation in hydrogen bonding, as observed in gallium mycobactin complexes .
Applications in Organic Synthesis
Peptide Synthesis
As a Cbz-protected amino acid derivative, the compound serves as a precursor in solid-phase peptide synthesis (SPPS). The Cbz group is selectively removable via hydrogenolysis, enabling sequential assembly of peptide chains .
Pharmaceutical Intermediates
Its acetylated aromatic ring mimics tyrosine derivatives, making it a candidate for developing kinase inhibitors or anti-inflammatory agents . While direct biological data is limited, structural analogs exhibit activity in modulating enzymatic pathways .
Material Science
The hydroxyphenyl moiety’s redox activity suggests potential in designing metal-organic frameworks (MOFs) or catalytic systems .
Comparative Analysis with Related Compounds
The acetyl-hydroxyphenyl system in methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate distinguishes it from simpler esters, enabling unique electronic and steric profiles .
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